2-methoxy-5-methyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide
Description
The exact mass of the compound this compound is 438.12831428 g/mol and the complexity rating of the compound is 744. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2-methoxy-5-methyl-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O5S2/c1-4-12-28(23,24)22-11-5-6-16-14-17(8-9-18(16)22)21-29(25,26)20-13-15(2)7-10-19(20)27-3/h7-10,13-14,21H,4-6,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWJASJXWWRMKCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=CC(=C3)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Methoxy-5-methyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide is a complex organic compound with potential biological activities stemming from its unique molecular structure. This compound integrates elements of benzene, sulfonamide, and tetrahydroquinoline, which contribute to its reactivity and interaction with biological systems. The molecular formula is and it has a molecular weight of approximately 454.6 g/mol .
Chemical Structure and Properties
The structural complexity of the compound arises from multiple functional groups:
- Methoxy group : Contributes to hydrophobic interactions.
- Sulfonamide group : Known for its role in drug design and interaction with biological targets.
- Tetrahydroquinoline moiety : Implicated in various biological activities due to its ability to participate in diverse chemical reactions.
Biological Activity
Preliminary studies suggest that compounds similar to this compound exhibit significant biological activities. These may include:
- Antimicrobial activity : Sulfonamides are known for their antibacterial properties. The presence of the sulfonamide group may enhance the compound's efficacy against various bacterial strains.
- Anti-inflammatory effects : Similar compounds have shown potential in modulating inflammatory responses, which may be beneficial in treating inflammatory diseases.
- Cardiovascular effects : Some studies indicate that sulfonamide derivatives can influence cardiovascular parameters, potentially affecting perfusion pressure and coronary resistance .
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:
- The sulfonamide group may interact with enzymes or receptors involved in metabolic pathways.
- The tetrahydroquinoline structure could facilitate binding to specific biological targets, influencing cellular signaling pathways.
Case Studies and Experimental Data
A series of experimental studies have been conducted to evaluate the biological activity of sulfonamide derivatives:
Table 1: Experimental Design for Biological Activity Evaluation
| Group | Compound | Dose |
|---|---|---|
| I | Control | Krebs-Henseleit solution only |
| II | Benzenesulfonamide | 0.001 nM |
| III | Compound 2 | 0.001 nM |
| IV | Compound 3 | 0.001 nM |
| V | Compound 4 | 0.001 nM |
| VI | Compound 5 | 0.001 nM |
This table summarizes an experimental design aimed at assessing the impact of various benzenesulfonamide derivatives on perfusion pressure using isolated rat heart models .
Pharmacokinetic Parameters
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound. Theoretical evaluations using models like SwissADME suggest favorable permeability and bioavailability profiles .
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with other structurally similar compounds:
| Compound Name | Structure Highlights | Unique Features |
|---|---|---|
| 3-Methoxy-N-(propane sulfonyl)benzene sulfonamide | Contains a methoxy group and sulfonamide | Potentially lower toxicity |
| 4-Methyl-N-(butane sulfonyl)benzene sulfonamide | Similar benzene structure with butane chain | Different solubility properties |
| 5-Methyl-N-(isopropane sulfonyl)benzene sulfonamide | Isopropane instead of propane | Different steric effects influencing reactivity |
This comparative analysis highlights how variations in substituents affect both chemical properties and biological activities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
